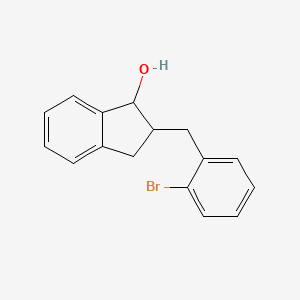
1-(4-Methylpyridin-2-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methylpyridin-2-yl)thiourea” is a compound that has been used in the synthesis of 2-aminothiazoles . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The compound was synthesized by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde to obtain the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine .Molecular Structure Analysis
Two polymorphic forms of “1-(4-Methylpyridin-2-yl)thiourea” have been described, both crystallizing in the monoclinic system but exhibiting distinctly different intermolecular hydrogen bonding patterns .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-aminothiazoles via the Hantzsch reaction . It has also been involved in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones .Physical And Chemical Properties Analysis
The compound “(4-methylpyridin-2-yl)methanamine” is a solid with a molecular weight of 122.17 .Aplicaciones Científicas De Investigación
Biological Activities and Pharmaceutical Applications
1,4-Diazepines, including compounds like 1-(4-Methylpyridin-2-yl)-1,4-diazepane, are recognized for their wide range of biological activities. These heterocyclic compounds are associated with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This breadth of biological activity underscores their potential for pharmaceutical application. Research has focused on the synthesis, reactions, and biological evaluation of 1,4-diazepines, highlighting their significance in medicinal chemistry and pharmaceutical industries. The exploration of 1,4-diazepine derivatives is driven by their promising therapeutic applications, making them valuable targets for drug development (Rashid et al., 2019).
Environmental Impact and Removal Techniques
Benzodiazepine derivatives, related to 1,4-diazepines, have been identified as emerging environmental contaminants due to their widespread prescription and potential for environmental persistence. Research focusing on the environmental occurrence, fate, and transformation of these compounds reveals their presence in various water sources, including hospital effluents and surface waters. The study highlights the challenges associated with their removal during water treatment processes and identifies transformation products formed during treatment. The findings emphasize the need for comprehensive water treatment methods to effectively remove benzodiazepine derivatives from the environment, thereby mitigating their potential impact on aquatic ecosystems and human health (Kosjek et al., 2012).
Synthesis and Chemical Properties
The synthesis and chemical reactions of 1,4-diazepines and related structures have been extensively studied. These efforts aim to develop efficient synthetic routes for these compounds, given their relevance in pharmaceuticals. Techniques involve the condensation of specific diamines with electrophilic reagents to yield various 1,4-diazepine derivatives. Such synthetic strategies are crucial for the production of compounds with desired biological activities, enabling further exploration of their therapeutic potential (Ibrahim, 2011).
Mecanismo De Acción
Target of Action
The primary targets of 1-(4-Methylpyridin-2-yl)-1,4-diazepane are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is believed to interact with its targets, potentially influencing the production of nitric oxide . This interaction could lead to changes in cellular signaling pathways, impacting various biological processes.
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it may influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
Given its potential interaction with nitric oxide synthase, it may influence cellular processes regulated by nitric oxide
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylpyridin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-3-5-13-11(9-10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNWZRXHPJTOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)




![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)



![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)


